molecular formula C7H10O2 B1661958 2-Oxabicyclo[2.2.2]octan-3-one CAS No. 4350-84-9

2-Oxabicyclo[2.2.2]octan-3-one

Cat. No.: B1661958
CAS No.: 4350-84-9
M. Wt: 126.15 g/mol
InChI Key: NVORRKXXHHFWDH-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

The primary target of 2-Oxabicyclo[2.2.2]octan-3-one is the polymer backbone in the synthesis of polyesters . The compound interacts with the alicyclic structures in the main chain of polyesters, which typically possess superior mechanical and thermal properties along with chemical recyclability .

Mode of Action

This compound undergoes a process called Ring-Opening Polymerization (ROP) under different conditions . This process is a simple and in most cases controlled method to synthesize polyesters with alicyclic moieties in the polymer backbone . The stereochemistry of the alicyclic structures has a significant effect on the polymer properties, which can be regulated by varying the polymerization conditions .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the ring-opening polymerization (ROP) of bridged or fused bicyclic lactones . This process leads to the synthesis of polyesters with alicyclic moieties in the polymer backbone .

Pharmacokinetics

The pharmacokinetics of 2-Oxabicyclo[22The compound’s properties, such as its stereochemistry, can be regulated by varying the polymerization conditions, which could potentially influence its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the action of this compound is the formation of polyesters with alicyclic moieties in the polymer backbone . These polyesters exhibit higher crystallinity and melting temperatures ™ than those of the stereoirregular isomers . The degradation of these polyesters with acid at high temperature could recover 3-cyclohexenecarboxylic acid .

Action Environment

The action of this compound is influenced by the conditions under which the polymerization process takes place . For instance, when the polymerization is initiated by n-butyl lithium (n-BuLi) or catalyzed by trifluoromethanesulfonic acid (TfOH) in the presence of benzyl alcohol, polyesters containing all cis-1,4 disubstituted cyclohexane ring are obtained . Polyesters initiated by sodium methoxide (meona) or catalyzed by organic superbase contained both cis and trans isomeric structural units .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxabicyclo[2.2.2]octan-3-one can be achieved through various methods, including ring-opening polymerization and cyclization reactions. One common method involves the ring-opening polymerization of bridged or fused bicyclic lactones. For instance, the polymerization can be initiated by n-butyl lithium or catalyzed by trifluoromethanesulfonic acid in the presence of benzyl alcohol . Another approach involves the use of sodium methoxide or organic superbases, which can lead to the formation of both cis and trans isomeric structural units .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale ring-opening polymerization processes. These processes are optimized to achieve high yields and purity of the desired product. The choice of catalysts and reaction conditions is crucial to control the stereochemistry and properties of the resulting polymer .

Chemical Reactions Analysis

Types of Reactions

2-Oxabicyclo[2.2.2]octan-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the lactone ring into corresponding alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Comparison with Similar Compounds

2-Oxabicyclo[2.2.2]octan-3-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its ability to improve the physicochemical properties of drugs while maintaining or enhancing their biological activity.

Properties

IUPAC Name

2-oxabicyclo[2.2.2]octan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-7-5-1-3-6(9-7)4-2-5/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVORRKXXHHFWDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60195865
Record name 2-Oxabicyclo(2.2.2)octan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60195865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4350-84-9
Record name 2-Oxabicyclo[2.2.2]octan-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4350-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxabicyclo(2.2.2)octan-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004350849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Oxabicyclo(2.2.2)octan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60195865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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